BenchChemオンラインストアへようこそ!

PF 3758309 dihydrochloride

PAK4 kinase inhibition Isoform selectivity Group II PAK

Researchers requiring potent, selective PAK4 inhibition choose PF 3758309 dihydrochloride—the only tool compound with a published co-crystal structure (PDB:2X4Z). It achieves 97% TGI in HCT116 xenografts (20 mg/kg BID, oral) and inhibits GEF-H1 phosphorylation with IC50=1.3 nM. The dihydrochloride salt guarantees aqueous solubility to 100 mM, eliminating DMSO vehicle artifacts. Insist on ≥98% (HPLC) purity and batch-specific COA documentation to ensure reproducible PK/PD. Substituting other PAK inhibitors risks false-negative results due to poor PAK4 isoform selectivity.

Molecular Formula C25H30N8OS.2HCl
Molecular Weight 563.55
Cat. No. B1191976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF 3758309 dihydrochloride
SynonymsN-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride
Molecular FormulaC25H30N8OS.2HCl
Molecular Weight563.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF 3758309 Dihydrochloride Procurement: What Scientists Need to Know About This Potent PAK4 Inhibitor


PF 3758309 dihydrochloride (also designated PF-03758309 dihydrochloride) is a small-molecule pyrrolopyrazole derivative that functions as a potent, ATP-competitive, and orally bioavailable inhibitor of p21-activated kinase 4 (PAK4), with a reported Kd of 2.7 nM and cellular substrate phosphorylation IC50 of 1.3 nM [1]. Developed by Pfizer through high-throughput screening and structure-based design, this compound has been extensively characterized crystallographically in complex with the PAK4 kinase domain (PDB ID: 2X4Z) at 2.1 Å resolution, defining key molecular determinants of potency and kinase selectivity [2]. PF 3758309 dihydrochloride is supplied as the dihydrochloride salt form to enhance aqueous solubility relative to the free base, facilitating reproducible in vitro and in vivo experimental use .

PF 3758309 Dihydrochloride Versus Other PAK4 Inhibitors: Why Generic Substitution Compromises Experimental Reproducibility


Substituting PF 3758309 dihydrochloride with another PAK-targeting compound without rigorous justification introduces substantial risk of experimental failure and data misinterpretation. Commercially available alternatives exhibit fundamentally different isoform selectivity profiles, divergent off-target kinase engagement signatures, and distinct physicochemical properties that directly impact dosing consistency and bioavailability. For instance, FRAX486 preferentially inhibits Group I PAKs (PAK1-3) with sub-100 nM potency but is a poor PAK4 inhibitor (IC50 = 575-779 nM) [1]. KPT-9274 (padnarsertib) functions as a non-competitive dual PAK4/NAMPT inhibitor with a fundamentally different mechanism of action . Even within the same chemical series, the free base form of PF 3758309 exhibits negligible aqueous solubility (<1 mg/mL), whereas the dihydrochloride salt achieves water solubility of up to 100 mM, a critical distinction for reproducible in vivo dosing . Selection of the incorrect tool compound can therefore yield false-negative results in PAK4-dependent models or confound pharmacodynamic interpretation due to unrecognized off-target activity.

PF 3758309 Dihydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparisons for Informed Procurement


PF 3758309 Dihydrochloride Isoform Selectivity: Quantitative Comparison with FRAX486 for PAK4-Preferred Applications

PF 3758309 dihydrochloride potently inhibits PAK4 (Kd = 2.7 nM; Ki = 18.7 nM) and demonstrates comparable enzymatic potency against PAK5 (Ki = 18.1 nM), PAK6 (Ki = 17.1 nM), and PAK1 (Ki = 13.7 nM), while exhibiting 5-10× selectivity for PAK4 over PAK2 (IC50 = 190 nM) and PAK3 (IC50 = 99 nM) [1]. In contrast, FRAX486 is a weak PAK4 inhibitor with an IC50 of 575-779 nM, approximately 200-300× less potent against PAK4 than PF 3758309 dihydrochloride, despite being a potent Group I PAK inhibitor (PAK1 IC50 = 8.25-14 nM; PAK2 IC50 = 33-39.5 nM; PAK3 IC50 = 39-55.3 nM) [2].

PAK4 kinase inhibition Isoform selectivity Group II PAK

PF 3758309 Dihydrochloride Aqueous Solubility: Salt Form Advantage Over Free Base for Reproducible In Vivo Dosing

The dihydrochloride salt form of PF 3758309 confers a decisive formulation advantage over the free base. The free base (CAS 898044-15-0) is practically insoluble in water (<1 mg/mL) and requires DMSO or ethanol for dissolution, limiting its utility for in vivo administration via oral gavage or intravenous routes [1]. In contrast, PF 3758309 dihydrochloride (CAS 1279034-84-2) is soluble in water at concentrations up to 100 mM (~56 mg/mL) . This represents at minimum a >50-fold improvement in aqueous solubility.

Aqueous solubility Salt formulation In vivo dosing Pharmacokinetics

PF 3758309 Dihydrochloride In Vivo Tumor Growth Inhibition: Quantitative Xenograft Efficacy with Plasma EC50 Determination

PF 3758309 dihydrochloride demonstrates robust and dose-dependent in vivo antitumor activity across multiple human xenograft models following oral administration. In HCT116 colorectal carcinoma xenografts, treatment with 20 mg/kg BID (oral) achieved 97% tumor growth inhibition . In A549 lung adenocarcinoma xenografts, 10 mg/kg BID (oral) produced 71% tumor growth inhibition . In a separate neuroblastoma xenograft model (NMFH1), PF 3758309 treatment at 1 μM and 0.1 μM (dose-dependent administration) produced significant tumor volume reduction versus vehicle control, with P=0.003 and P=0.012, respectively, maintained through Day 26 post-treatment, and a significant dose-dependent difference between the two treatment groups (P=0.001) [1]. Critically, the plasma EC50 value in the most sensitive xenograft model was determined to be 0.4 nM, providing a quantitative benchmark for correlating systemic exposure with antitumor effect [2].

Tumor xenograft HCT116 A549 In vivo efficacy Oral bioavailability

PF 3758309 Dihydrochloride Kinome-Wide Selectivity Profile: Quantitative Off-Target Mapping Versus Alternative PAK Inhibitors

Comprehensive kinome profiling of PF 3758309 reveals a defined off-target landscape that must be considered in experimental design. In a panel of 146 kinases, PF 3758309 inhibited 13 kinases with IC50 values between 1 nM and 60 nM, including three SRC-family kinases (SRC, FYN, YES) at 45-60 nM [1]. Using kinobeads affinity proteomics, the compound's apparent Kd for AMPKα subunits was determined, revealing that PF 3758309 also functions as an AMPK inhibitor [2]. Critically, PF 3758309 is expected to inhibit cellular AMPK and RSK2 activity only at much higher concentrations—estimated cellular IC50 values of 40 nM and 171 nM, respectively, assuming physiological ATP concentrations of 2 mM . No antiproliferative activity was observed in primary human hepatocytes at concentrations up to 1,000 nM, indicating a therapeutic window relative to non-transformed cells [3].

Kinase selectivity Off-target profiling Kinobeads Chemical probe criteria

PF 3758309 Dihydrochloride Crystallographic Characterization: Atomic-Resolution Binding Mode Enables Rational Experimental Design

The co-crystal structure of PF 3758309 bound to the human PAK4 kinase domain has been solved at 2.1 Å resolution (PDB ID: 2X4Z), providing atomic-level detail of the inhibitor binding mode [1]. PF 3758309 occupies the ATP-binding pocket in a Type I (ATP-competitive) binding mode, forming key hydrogen bonds with the hinge region and engaging hydrophobic contacts within the active site [2]. The crystallographic characterization also defined determinants of kinase selectivity, enabling computational prediction of which kinase active sites may accommodate the inhibitor [3]. The compound exhibits reversible binding kinetics with an off-rate (koff) of 0.010/s and a corresponding residence half-life (t1/2) of 68 seconds as measured by surface plasmon resonance (SPR) using recombinant human PAK4 kinase domain .

Co-crystal structure Structure-based design ATP-competitive inhibitor PDB 2X4Z

PF 3758309 Dihydrochloride Optimal Application Scenarios: Evidence-Based Research and Procurement Use Cases


Scenario 1: PAK4-Dependent Tumor Xenograft Studies Requiring Oral Bioavailability and Defined In Vivo Efficacy

For researchers conducting preclinical oncology studies in murine xenograft models (e.g., HCT116 colorectal, A549 lung, NMFH1 neuroblastoma), PF 3758309 dihydrochloride is the tool compound of choice based on its demonstrated oral bioavailability and robust tumor growth inhibition. The compound achieves 97% TGI in HCT116 xenografts at 20 mg/kg BID oral dosing and 71% TGI in A549 xenografts at 10 mg/kg BID oral dosing, with a defined plasma EC50 of 0.4 nM in the most sensitive model [1]. The dihydrochloride salt enables aqueous formulation (solubility up to 100 mM in water) using 0.5% methylcellulose for oral gavage, ensuring consistent absorption and reproducible pharmacodynamic effects . This scenario is supported by direct quantitative xenograft efficacy data (Evidence Item 3) and solubility advantages (Evidence Item 2).

Scenario 2: Cellular Assays Requiring Potent PAK4 Inhibition with Defined Selectivity Over Group I PAKs

When experimental objectives require potent and selective inhibition of PAK4 (Group II PAK) in cellular models—such as anchorage-independent growth assays, GEF-H1 phosphorylation studies, or cytoskeletal remodeling analyses—PF 3758309 dihydrochloride is the appropriate selection over Group I-selective alternatives like FRAX486. The compound inhibits PAK4-dependent GEF-H1 phosphorylation with a cellular IC50 of 1.3 nM and suppresses anchorage-independent growth across a panel of tumor cell lines with an IC50 of 4.7 ± 3 nM [2]. In contrast, FRAX486 is a poor PAK4 inhibitor (IC50 = 575-779 nM) despite being a potent Group I PAK inhibitor [3]. This scenario is directly supported by isoform selectivity data (Evidence Item 1) and kinome profiling (Evidence Item 4), enabling researchers to conduct concentration-response studies (≤20 nM) that minimize AMPK off-target engagement [4].

Scenario 3: Structure-Guided Medicinal Chemistry and Drug Repurposing Campaigns Leveraging Crystallographic Data

For medicinal chemistry teams and computational chemists engaged in structure-based drug design or drug repurposing efforts targeting PAK4 or AMPK, PF 3758309 dihydrochloride offers unparalleled structural characterization. The publicly available co-crystal structure (PDB ID: 2X4Z) at 2.1 Å resolution defines the exact binding mode within the PAK4 ATP pocket, including key hinge-region hydrogen bonds and hydrophobic contacts [5]. Additionally, recent chemoproteomic studies have identified PF 3758309 as an AMPK inhibitor with activity in preclinical pancreatic ductal adenocarcinoma (PDAC) models, including primary patient-derived organoids, supporting its utility as a dual PAK4/AMPK probe in drug repurposing screens [6]. This scenario is supported by crystallographic evidence (Evidence Item 5) and kinome profiling data (Evidence Item 4).

Scenario 4: Procurement Requiring High-Purity, Stable, and Licensed Research Material for Regulatory-Compliant Studies

For procurement officers and laboratory managers sourcing PF 3758309 for academic or industry research, the dihydrochloride salt form (CAS 1279034-84-2) from authorized vendors (e.g., Tocris Bioscience under license from Pfizer Inc.) offers several procurement-critical advantages. The compound is supplied at ≥98% purity (HPLC) with batch-specific Certificate of Analysis documentation . Lyophilized powder is stable for 36 months at -20°C when stored desiccated, and stock solutions in DMSO are stable for up to 6 months at -70°C [7]. The dihydrochloride salt provides aqueous solubility up to 100 mM, eliminating the need for DMSO in many in vivo formulations and reducing vehicle-related artifacts . Procurement of the licensed dihydrochloride product ensures supply chain traceability, regulatory compliance, and batch-to-batch consistency essential for reproducible research outcomes. This scenario is supported by solubility comparison data (Evidence Item 2) and vendor technical specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF 3758309 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.